Cyclopentyl trifluoroacetate

Overview

Description

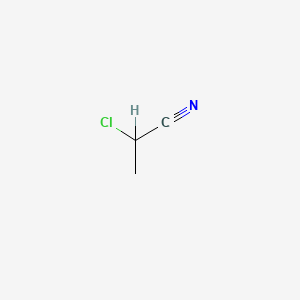

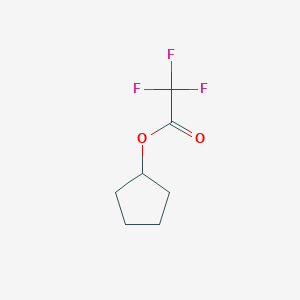

Cyclopentyl trifluoroacetate is a chemical compound with the molecular formula C7H9F3O2 and a molecular weight of 182.14 . It is used in various scientific research and industries.

Synthesis Analysis

Cyclopentyl trifluoroacetate could be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol . The transesterification reaction of cyclopentyl acetate and methanol is exothermic reaction at the temperature range from 273.15 to 373.15 K .Molecular Structure Analysis

The InChI code for Cyclopentyl trifluoroacetate is1S/C7H9F3O2/c8-7(9,10)6(11)12-5-3-1-2-4-5/h5H,1-4H2 . Chemical Reactions Analysis

Cyclopentyl trifluoroacetate can undergo various chemical reactions. For instance, it can participate in the construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Physical And Chemical Properties Analysis

Cyclopentyl trifluoroacetate has a molecular weight of 182.14 . It is a colorless liquid.Scientific Research Applications

Chemical Synthesis and Organic Reactions :

- Trifluoroacetic acid is identified as an effective reagent for tandem Claisen rearrangement and cyclization reactions, useful in synthesizing compounds like 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones (Pathak, Madapa, & Batra, 2007).

- It catalyzes Prins cyclizations of enol ethers to form tetrahydropyrans efficiently (Hart & Bennett, 2003).

- Cyclopentyl trifluoroacetate is produced during reactions of trifluoromethyl radicals with olefins, indicating its role in organic transformations (Brookes, Coe, Pedler, & Tatlow, 1978).

Catalysis and Chemical Reactions :

- It's used in the carboxylation of alkanes to carboxylic acids, demonstrating its versatility in catalytic processes (Reis, Silva, Palavra, Silva, & Pombeiro, 2005).

- Trifluoroacetic acid

Application in Analytical Chemistry :

- Trifluoroacetic acid is utilized as an ion-pair reagent in the separation of small ionizable molecules by reversed-phase liquid chromatography, demonstrating its importance in analytical methodologies (Cai & Li, 1999).

- It is also employed in the liquid chromatography-mass spectrometry (LC-MS) characterization of therapeutic proteins, highlighting its role in bioanalytical techniques (Bobály, Beck, Fekete, Guillarme, & Fekete, 2015).

Pharmaceutical and Biological Applications :

- The use of trifluoroacetic acid in drug synthesis, particularly in the protection of cyclam, cyclen, and 1,4,7-triazacyclononane, underlines its significance in pharmaceutical chemistry (Yang, Giandomenico, Sartori, & Moore, 2003).

- It acts as an allosteric modulator at the glycine receptor, suggesting its potential influence on neurological functions (Tipps, Iyer, & Mihic, 2012).

Future Directions

Trifluoroacetates, including Cyclopentyl trifluoroacetate, are key components in pharmaceuticals and agrochemicals . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions, in turn improving the propensity towards further development of agrochemical drugs .

properties

IUPAC Name |

cyclopentyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c8-7(9,10)6(11)12-5-3-1-2-4-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCONYJQZFUESJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334935 | |

| Record name | Cyclopentyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl trifluoroacetate | |

CAS RN |

703-13-9 | |

| Record name | Cyclopentyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B1348487.png)

![5-Methyl-2-trifluoromethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B1348506.png)